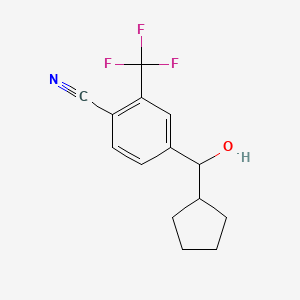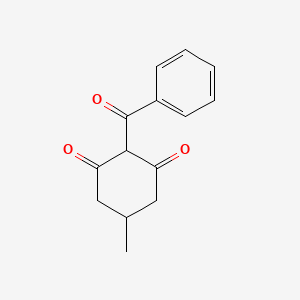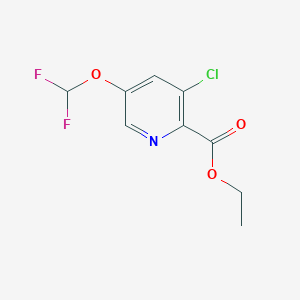
Methyl 5-bromo-2-morpholinothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-bromo-2-morpholinothiophene-3-carboxylate is a chemical compound with the molecular formula C10H12BrNO3S It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features a bromine atom, a morpholine ring, and a carboxylate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-morpholinothiophene-3-carboxylate typically involves the bromination of a thiophene derivative followed by the introduction of a morpholine ring and esterification. One common method involves the reaction of 5-bromothiophene-2-carboxylic acid with morpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the morpholinothiophene intermediate. This intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets the required specifications for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-bromo-2-morpholinothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced, leading to different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, facilitate ester hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation can produce sulfoxides or sulfones.
Applications De Recherche Scientifique
Methyl 5-bromo-2-morpholinothiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties aims to develop new therapeutic agents.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of Methyl 5-bromo-2-morpholinothiophene-3-carboxylate and its derivatives involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-bromo-2-methoxypyridine-3-carboxylate: Another brominated heterocyclic compound with similar structural features.
Thiophene-2-carboxylate derivatives: Compounds with variations in the substituents on the thiophene ring.
Uniqueness
Methyl 5-bromo-2-morpholinothiophene-3-carboxylate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature can enhance its solubility, stability, and interaction with biological targets compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H12BrNO3S |
|---|---|
Poids moléculaire |
306.18 g/mol |
Nom IUPAC |
methyl 5-bromo-2-morpholin-4-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C10H12BrNO3S/c1-14-10(13)7-6-8(11)16-9(7)12-2-4-15-5-3-12/h6H,2-5H2,1H3 |
Clé InChI |
SDEHUYOOTXOSMC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(SC(=C1)Br)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide](/img/structure/B15236920.png)
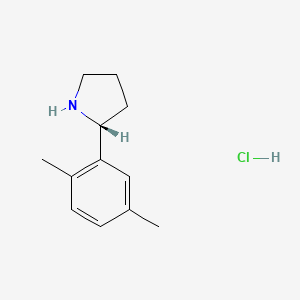



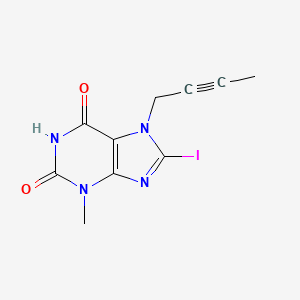


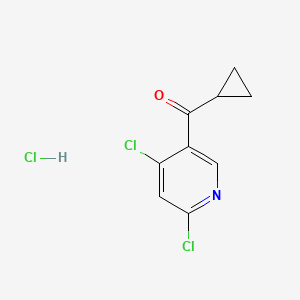
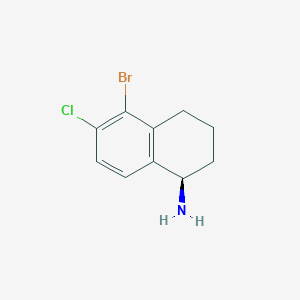
![(3R)-6-Ethyl-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15236985.png)
